Tert-butyl 3-cyclopentyl-4-oxopiperidine-1-carboxylate
Description
Tert-butyl 3-cyclopentyl-4-oxopiperidine-1-carboxylate: is a chemical compound with the molecular formula C15H25NO3 and a molecular weight of 267.37 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-cyclopentyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-15(2,3)19-14(18)16-9-8-13(17)12(10-16)11-6-4-5-7-11/h11-12H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUSMNKYLKCTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyclopentyl-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Tert-butyl 3-cyclopentyl-4-oxopiperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex piperidine derivatives .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. It may serve as a precursor for the synthesis of drugs targeting various biological pathways .
Industry: The compound finds applications in the production of fine chemicals and intermediates used in the pharmaceutical and agrochemical industries .
Mechanism of Action
The mechanism of action of tert-butyl 3-cyclopentyl-4-oxopiperidine-1-carboxylate is not well-documented. as a piperidine derivative, it is likely to interact with biological targets such as enzymes or receptors, modulating their activity. The specific molecular targets and pathways involved would depend on the structure-activity relationship studies conducted on this compound .
Comparison with Similar Compounds
- Tert-butyl 4-oxopiperidine-1-carboxylate
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate
Uniqueness: Tert-butyl 3-cyclopentyl-4-oxopiperidine-1-carboxylate is unique due to the presence of the cyclopentyl group, which may impart distinct physicochemical properties and biological activities compared to other piperidine derivatives .
Biological Activity
Tert-butyl 3-cyclopentyl-4-oxopiperidine-1-carboxylate is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and preliminary findings regarding its biological interactions and pharmacological potential.
Chemical Structure and Properties
This compound has the molecular formula C15H25NO3 and a molecular weight of 267.37 g/mol. The compound features a piperidine ring with a cyclopentyl substituent at the third position and a tert-butyl ester at the first position, alongside a carbonyl group at the fourth position (4-oxo).
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C15H25NO3 |
| Molecular Weight | 267.37 g/mol |
| Functional Groups | Piperidine ring, Carbonyl, Ester |
| Synthesis Method | Reaction with tert-butyl chloroformate in the presence of a base like triethylamine. |
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. This reaction is often conducted under controlled conditions to optimize yield and purity. The general synthetic route includes:
- Preparation of Piperidine Derivative : A suitable piperidine is selected.
- Reaction with Tert-butyl Chloroformate : The piperidine derivative is reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine).
- Purification : The product is purified to yield this compound.
Biological Activity
While specific biological activities of this compound are not extensively documented, preliminary studies suggest it may interact with various biological targets such as enzymes or receptors. These interactions could modulate their activity, indicating potential applications in drug development.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing physiological responses.
Case Studies and Research Findings
Research into similar piperidine derivatives has shown promising results in various therapeutic areas, including cancer treatment and neuropharmacology. For instance, compounds structurally related to this compound have demonstrated:
- Antitumor Activity : Some derivatives have been noted for their ability to inhibit tumor growth by targeting specific kinases involved in cancer progression.
- Neuroprotective Effects : Certain analogs have shown potential in protecting neuronal cells from apoptosis.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds.
Table 2: Comparison with Related Compounds
| Compound Name | Unique Features |
|---|---|
| Tert-butyl 4-oxopiperidine-1-carboxylate | Lacks cyclopentyl group; simpler structure |
| Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate | Contains a fluorine atom; altered biological activity |
| Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | Methyl group substitution; different physicochemical properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
